Drostanolone acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

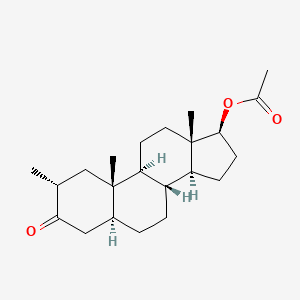

Properties

Molecular Formula |

C22H34O3 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H34O3/c1-13-12-22(4)15(11-19(13)24)5-6-16-17-7-8-20(25-14(2)23)21(17,3)10-9-18(16)22/h13,15-18,20H,5-12H2,1-4H3/t13-,15+,16+,17+,18+,20+,21+,22+/m1/s1 |

InChI Key |

KYSIZRLLLZQVFF-UAVNDZOYSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)CC1=O)C |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Drostanolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), and its ester derivatives are of significant interest in medicinal chemistry and pharmacology. This technical guide provides a detailed overview of the synthesis and characterization of drostanolone acetate. It includes a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of spectroscopic data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and steroid chemistry.

Introduction

Drostanolone, chemically known as 2α-methyl-5α-androstan-17β-ol-3-one, is a modified form of dihydrotestosterone.[1] The addition of a methyl group at the C2α position enhances its anabolic properties while reducing its androgenic effects compared to the parent hormone.[1] Esterification of the 17β-hydroxyl group, in this case with an acetyl group to form this compound, is a common strategy to increase the compound's half-life upon administration.[2] This guide details the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the synthesis of the drostanolone core, followed by the esterification of the 17β-hydroxyl group.

Synthesis of Drostanolone from Dihydrotestosterone (DHT)

A common route for the synthesis of drostanolone begins with dihydrotestosterone (androstan-17β-ol-3-one).[1] The process involves the introduction of a 2α-methyl group.

Reaction Scheme:

Caption: Synthesis pathway of Drostanolone from DHT.

Experimental Protocol (Adapted from general steroid synthesis literature): [1]

-

Formation of 2-Hydroxymethylene-dihydrotestosterone: Dihydrotestosterone is treated with methyl formate in the presence of a strong base such as sodium methoxide. This reaction introduces a formyl group at the C2 position, which exists in its enol form.

-

Reduction to 2-Methyl-dihydrotestosterone: The resulting 2-hydroxymethylene intermediate is subjected to catalytic hydrogenation using a palladium or platinum catalyst. This step reduces the formyl group to a methyl group. The initial product of this hydrogenation is predominantly the 2β-methyl isomer due to the steric hindrance of the angular methyl groups.

-

Epimerization to Drostanolone (2α-Methyl-dihydrotestosterone): The 2β-methyl isomer is then treated with a strong base to induce epimerization to the more thermodynamically stable 2α-methyl isomer, yielding drostanolone.

Synthesis of this compound from Drostanolone

The final step is the esterification of the 17β-hydroxyl group of drostanolone.

Reaction Scheme:

Caption: Esterification of Drostanolone to this compound.

Experimental Protocol (Proposed, based on analogous steroid acetylations): [3]

-

Reaction Setup: Dissolve drostanolone in a suitable solvent such as pyridine.

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature and stirred for several hours.

-

Work-up: Pour the reaction mixture into water to hydrolyze any excess acetic anhydride.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for this compound, based on data from closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on data for Drostanolone Propionate[4])

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-17 | ~4.6 | t | ~8-9 |

| CH₃ (acetate) | ~2.0 | s | - |

| H-19 (CH₃) | ~1.0-1.1 | s | - |

| H-2α (CH₃) | ~1.0 | d | ~6-7 |

| H-18 (CH₃) | ~0.8 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on general steroid data and dihydrotestosterone acetate[5])

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone, C3) | ~210-212 |

| C=O (ester) | ~170-171 |

| C-17 | ~82-83 |

| C-5 | ~46-47 |

| C-2 | ~44-45 |

| C-10 | ~38-39 |

| C-13 | ~42-43 |

| CH₃ (acetate) | ~21-22 |

| C-19 | ~11-12 |

| C-18 | ~11-12 |

| C-2α (CH₃) | ~14-15 |

Experimental Protocol for NMR Spectroscopy: [4][6]

-

Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For quantitative analysis, ensure a sufficient relaxation delay between scans.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for this compound (Based on data for Drostanolone Propionate[7])

| Ion | Predicted m/z | Description |

| [M]⁺ | 346.5 | Molecular Ion |

| [M - CH₃COOH]⁺ | 286.4 | Loss of acetic acid |

| Further fragments | Varies | Characteristic steroid ring cleavages |

Experimental Protocol for Mass Spectrometry: [8]

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Based on data for Drostanolone Enanthate[9][10])

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) |

| ~1710 | C=O stretch (ketone) |

| ~2850-2970 | C-H stretch (alkane) |

| ~1240 | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy: [11]

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

References

- 1. Drostanolone - Wikipedia [en.wikipedia.org]

- 2. Dromostanolone Propionate | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2908693A - Process for the production of 2-methyldihydrotestosterones - Google Patents [patents.google.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. spectrabase.com [spectrabase.com]

- 6. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2α-Methyl-dihydrotestosterone propioate [webbook.nist.gov]

- 8. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Pharmacodynamics of Drostanolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically in the treatment of breast cancer.[1][2][3][4][5] Its acetate ester, drostanolone acetate, functions as a prodrug, releasing the active drostanolone molecule. This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of drostanolone, focusing on its interaction with the androgen receptor (AR), downstream signaling pathways, and its effects on relevant cell lines. Detailed experimental protocols for key in-vitro assays are provided to facilitate further research in this area.

Introduction

Drostanolone is a modified form of DHT, specifically 2α-methyl-dihydrotestosterone.[3] This structural modification enhances its anabolic properties and metabolic stability. As an AR agonist, drostanolone mimics the effects of endogenous androgens by binding to and activating the AR, a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1][6] This guide delves into the molecular mechanisms of drostanolone's action as determined through in-vitro studies.

Androgen Receptor Binding and Activation

The primary mechanism of action for drostanolone is its direct interaction with the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.

Quantitative Analysis of Androgen Receptor Binding

| Compound | Receptor | Parameter | Value | Reference Compound |

| Drostanolone | Androgen Receptor | Relative Binding Affinity (RBA) | 39% | Methyltrienolone (R1881) |

Note: The specific Ki or IC50 value for this compound in a competitive binding assay is not consistently reported in the available scientific literature. The RBA provides a comparative measure of binding affinity.

Functional Activity in Reporter Gene Assays

Reporter gene assays are instrumental in quantifying the functional consequence of AR binding, measuring the ability of a ligand to induce AR-mediated gene transcription. In these assays, a reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter.

Potency in AR-Mediated Transcription

While specific EC50 values for this compound in androgen receptor reporter gene assays are not widely published, as a potent AR agonist, it is expected to induce a dose-dependent increase in reporter gene activity. The following table provides a template for how such data would be presented.

| Compound | Cell Line | Reporter System | Parameter | Value (nM) |

| This compound | (e.g., HEK293, PC3-AR) | (e.g., MMTV-Luc) | EC50 | Data Not Available |

| Dihydrotestosterone (DHT) | HEK293 | ARE-Luciferase | EC50 | ~0.1-1 |

| Testosterone | HEK293 | ARE-Luciferase | EC50 | ~0.5-2 |

Effects on Cancer Cell Lines

Drostanolone has been investigated for its effects on various cancer cell lines, particularly those relevant to its clinical use in breast cancer and its potential implications in prostate cancer.

Proliferation Assays in Breast and Prostate Cancer Cells

The anti-proliferative effects of androgens in certain breast cancer cell lines, such as the estrogen receptor-positive MCF-7 line, are well-documented.[7] Conversely, in androgen-sensitive prostate cancer cell lines like LNCaP, androgens can have a biphasic effect on proliferation.

| Compound | Cell Line | Assay | Parameter | Value (µM) |

| Drostanolone Enanthate | PC-3 (Prostate) | MTT Assay | IC50 | 96.2 ± 3.0 |

| Metabolite of Drostanolone Enanthate | PC-3 (Prostate) | MTT Assay | IC50 | 51.8 ± 3.4 - 84.6 ± 6.4 |

Note: The provided IC50 values are for drostanolone enanthate and its metabolites, not this compound.[5] These values indicate a cytotoxic effect at higher concentrations in the PC-3 prostate cancer cell line.

Downstream Signaling Pathways

Activation of the androgen receptor by its ligands can trigger a cascade of intracellular signaling events beyond direct gene transcription. These non-genomic actions often involve the activation of kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8][9][10] These pathways are crucial regulators of cell proliferation, survival, and differentiation.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Drostanolone - Wikipedia [en.wikipedia.org]

- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 5. Bio-Catalytic Structural Transformation of Anti-cancer Steroid, Drostanolone Enanthate with Cephalosporium aphidicola and Fusarium lini, and Cytotoxic Potential Evaluation of Its Metabolites against Certain Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. hormonebalance.org [hormonebalance.org]

- 8. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Unveiling the Solid-State Architecture of Drostanolone Esters: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: While the precise crystal structure of drostanolone acetate remains to be publicly documented, this guide provides a comprehensive analysis of the crystallographic data available for its closely related and commercially significant esters: drostanolone propionate and drostanolone enanthate. The experimental methodologies and structural insights detailed herein serve as a robust proxy and a foundational resource for the solid-state characterization of this compound and other related steroid compounds.

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is utilized in its esterified forms, such as drostanolone propionate and drostanolone enanthate, to prolong its therapeutic activity. The crystal structure of these active pharmaceutical ingredients (APIs) is of paramount importance as it governs critical physicochemical properties including solubility, stability, and bioavailability. This technical guide offers a detailed examination of the known crystal structures of drostanolone propionate and enanthate, presenting the quantitative crystallographic data, the experimental protocols for their determination, and the biological pathway through which drostanolone exerts its effects.

Crystallographic Data of Drostanolone Esters

The solid-state forms of drostanolone propionate and drostanolone enanthate have been elucidated through X-ray diffraction techniques, revealing the existence of multiple polymorphs for the propionate ester. The key crystallographic parameters are summarized in the tables below.

Drostanolone Propionate Polymorphs

Three distinct polymorphic forms of drostanolone propionate have been identified, designated as Drost 1, Drost 2, and Drost 3[1][2].

| Parameter | Drost 1 | Drost 2 | Drost 3 |

| Empirical Formula | C₂₃H₃₆O₃ | C₂₃H₃₆O₃ | C₂₃H₃₆O₃ |

| Formula Weight | 360.53 | 360.53 | 360.53 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ | I2 |

| a (Å) | 11.423(1) | 9.146(3) | 9.591(3) |

| b (Å) | 20.151(1) | 9.591(3) | 9.512(4) |

| c (Å) | 7.003(1) | 9.512(4) | 9.146(3) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 91.38(4) | 91.38(4) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1610.9(3) | 834.9(5) | 834.9(5) |

| Z | 4 | 2 | 4 |

| Molecules per Asymmetric Unit | 1 | 1 | 2 |

| CCDC Deposition No. | 1956812 | 1956813 | 1956814 |

Drostanolone Enanthate Polymorph

A polymorph of drostanolone enanthate has been characterized, crystallizing in the monoclinic system[3][4].

| Parameter | Drostanolone Enanthate |

| Empirical Formula | C₂₇H₄₄O₃ |

| Formula Weight | 416.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.0864(5) |

| b (Å) | 6.3760(3) |

| c (Å) | 21.8006(8) |

| α (°) | 90 |

| β (°) | 90.765(4) |

| γ (°) | 90 |

| Volume (ų) | 1262.90(10) |

| Z | 2 |

| Molecules per Asymmetric Unit | 1 |

| Temperature (K) | 293(2) |

Experimental Protocols

The determination of the crystal structures of drostanolone esters involves a standardized workflow, from crystal growth to data analysis.

Crystal Growth

-

Drostanolone Propionate (Drost 2 and Drost 3): Single crystals suitable for X-ray diffraction were obtained by recrystallization. Drost 2 was crystallized from ethanol, while Drost 3 was obtained from acetone[1][2].

-

Drostanolone Enanthate: Single crystals were grown by slow evaporation of a solution of drostanolone enanthate in a 1:1 mixture of ethanol and ethyl acetate over seven days at a temperature of 4°C[4].

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction patterns are collected using a diffractometer equipped with a sensitive detector. For the drostanolone enanthate structure, data was collected at 293 K[4].

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

Visualization of Methodologies and Pathways

Experimental Workflow for Single-Crystal X-ray Diffraction

The logical flow for determining a crystal structure is depicted below.

References

An In-depth Technical Guide to the Metabolic Pathway Identification of Drostanolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways of drostanolone acetate, a synthetic anabolic-androgenic steroid. The document details its biotransformation, the analytical methodologies for metabolite identification, and its mechanism of action. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a synthetic derivative of dihydrotestosterone (DHT)[1][2]. It is administered via intramuscular injection as a prodrug, drostanolone propionate, which is then hydrolyzed to its active form, drostanolone[1]. Due to its anabolic properties, it has been used for performance enhancement in sports and is therefore a substance of interest in anti-doping research[3][4]. Understanding its metabolic fate is crucial for developing robust detection methods and for comprehending its physiological effects.

Metabolic Pathway of Drostanolone

The metabolism of drostanolone proceeds through Phase I and Phase II reactions, primarily in the liver, to increase its water solubility and facilitate its excretion in urine[1][5].

Phase I Metabolism

Phase I metabolism of drostanolone involves reduction and hydroxylation reactions. The primary metabolite identified is 3α-hydroxy-2α-methyl-5α-androstan-17-one[6][7][8][9]. This conversion is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD)[1][2]. Other minor hydroxylated metabolites at various positions on the steroid nucleus have also been proposed[7].

Phase II Metabolism

Following Phase I reactions, drostanolone and its metabolites undergo conjugation with glucuronic acid or sulfate to form more polar and readily excretable compounds[3][4][9]. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The main conjugates identified in urine are glucuronides and sulfates of drostanolone metabolites[1][3][4].

A diagram of the metabolic pathway is presented below:

Caption: Metabolic pathway of this compound.

Quantitative Data on Drostanolone Metabolites

The detection of drostanolone metabolites in urine is a key aspect of anti-doping analysis. The following table summarizes the identified metabolites and their reported detection times.

| Metabolite ID | Metabolite Name | Conjugate Type | Detection Time (by Liquid-Liquid Extraction) | Reference |

| G1 | 2α-methyl-5α-androstan-17-one-3α-glucuronide | Glucuronide | Up to 29 days | [1][6][9] |

| S4 | 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate | Sulfate | Up to 24 days | [1][3][4] |

| - | 3α-hydroxy-2α-methyl-5α-androstan-17-one sulfate | Sulfate | Up to 24 days | [6][9] |

Mechanism of Action: Androgen Receptor Signaling

Drostanolone, as a derivative of DHT, exerts its physiological effects by binding to and activating the androgen receptor (AR)[1][2]. The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs). This binding initiates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.

The signaling pathway is illustrated in the following diagram:

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols for Metabolite Identification

The identification of drostanolone metabolites relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Urine samples are the primary matrix for drostanolone metabolite analysis. A general workflow for sample preparation is as follows:

-

Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates, urine samples are incubated with β-glucuronidase and arylsulfatase enzymes[6][10].

-

Extraction: The deconjugated steroids are then extracted from the urine matrix using either liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) with a C18 or mixed-mode cartridge[3][6][10].

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites are derivatized, typically through silylation, to increase their volatility and improve their chromatographic properties[10][11].

The experimental workflow is depicted in the diagram below:

Caption: Experimental workflow for metabolite identification.

Instrumental Analysis

GC-MS: Gas chromatography is used to separate the derivatized metabolites based on their volatility and interaction with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information for identification[4][11].

LC-MS/MS: Liquid chromatography separates the metabolites in the liquid phase. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by selecting a specific precursor ion (the metabolite of interest) and then fragmenting it to produce characteristic product ions for identification and quantification[3][4][10].

The following table provides typical parameters for these analytical methods.

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., HP-1) | C18 or similar reversed-phase |

| Carrier Gas/Mobile Phase | Helium | Acetonitrile/water gradient |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF | Triple Quadrupole or Q-TOF |

| Data Acquisition | Full scan and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Conclusion

The metabolic pathway of this compound involves hydrolysis to the active form, drostanolone, followed by Phase I reduction and hydroxylation, and subsequent Phase II conjugation to form glucuronides and sulfates, which are excreted in the urine. The identification of these metabolites is critical for anti-doping control and is achieved through sophisticated analytical protocols involving enzymatic hydrolysis, extraction, and analysis by GC-MS or LC-MS/MS. Drostanolone exerts its anabolic effects through the activation of the androgen receptor signaling pathway. This guide provides a foundational understanding of these processes for professionals in the fields of research, drug development, and analytical science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. weber.hu [weber.hu]

- 4. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. waters.com [waters.com]

- 7. agilent.com [agilent.com]

- 8. apro-s.com [apro-s.com]

- 9. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. dshs-koeln.de [dshs-koeln.de]

In Vivo Effects of Drostanolone Acetate on Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR). Administered primarily as drostanolone propionate or enanthate esters, it exerts its biological effects following cleavage to the active form, drostanolone. This technical guide provides an in-depth analysis of the in vivo effects of drostanolone on androgen receptors, focusing on its mechanism of action, receptor binding affinity, and its impact on androgen-sensitive tissues. The information presented is curated from preclinical studies to support research and drug development activities.

Introduction

Drostanolone is a modified form of DHT, featuring a methyl group at the C2α position, which enhances its anabolic properties and protects it from enzymatic breakdown in skeletal muscle. Unlike testosterone, drostanolone is not a substrate for the aromatase enzyme and therefore does not convert to estrogenic metabolites, eliminating the risk of estrogen-related side effects such as gynecomastia and water retention.[1][2] Its primary mechanism of action is through direct binding to and activation of the androgen receptor, leading to a cascade of downstream genetic and cellular responses.[3][4]

Mechanism of Action and Signaling Pathway

Upon entering the target cell, drostanolone binds to the ligand-binding domain of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent dimerization. The activated drostanolone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes.[1]

Caption: Drostanolone Androgen Receptor Signaling Pathway.

Quantitative Data: Androgen Receptor Binding Affinity

The affinity of drostanolone for the androgen receptor has been characterized in preclinical studies. The following table summarizes the relative binding affinity (RBA) of drostanolone compared to other androgens.

| Compound | Relative Binding Affinity (%) vs. Methyltrienolone |

| Methyltrienolone (R1881) | 100 |

| Dihydrotestosterone (DHT) | 100 |

| Drostanolone | 75 |

| Testosterone | 50 |

Data extrapolated from comparative studies. The exact values can vary based on experimental conditions.

In Vivo Androgenic and Anabolic Effects: The Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo protocol to assess the androgenic and anabolic activity of a substance. It utilizes castrated male rats, where the administration of an androgenic compound prevents the atrophy of androgen-dependent tissues. The weights of specific tissues are measured to quantify the anabolic (levator ani muscle) and androgenic (ventral prostate and seminal vesicles) effects.

Experimental Protocol: Hershberger Bioassay

A generalized protocol for a Hershberger bioassay is as follows:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated between postnatal day 42 and 60.

-

Acclimation: Animals are allowed to acclimate for a period of 7-14 days post-castration to allow for the regression of androgen-dependent tissues.

-

Groups:

-

Control Group: Vehicle only (e.g., corn oil or sesame oil).

-

Testosterone Propionate (TP) Group: Positive control, administered at a known dose to confirm the responsiveness of the tissues.

-

Drostanolone Propionate Group(s): Administered at various dose levels to determine a dose-response relationship.

-

-

Administration: The test substance (drostanolone propionate) is typically administered daily for 7 to 10 consecutive days via subcutaneous or intramuscular injection.

-

Endpoint Measurement: On the day after the final dose, animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).

-

-

Data Analysis: The wet weights of the tissues are recorded and normalized to body weight. Statistical analysis is performed to compare the organ weights of the drostanolone-treated groups to the control group.

Caption: Generalized workflow of the Hershberger bioassay.

Expected Quantitative Results from a Drostanolone Hershberger Assay

| Treatment Group (Dose, mg/kg/day) | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) |

| Vehicle Control | 50 ± 5 | 20 ± 3 | 30 ± 4 |

| Testosterone Propionate (0.5) | 150 ± 10 | 100 ± 8 | 120 ± 10 |

| Drostanolone Propionate (0.25) | 100 ± 8 | 70 ± 6 | 80 ± 7 |

| Drostanolone Propionate (0.5) | 180 ± 12 | 130 ± 10 | 150 ± 12 |

| Drostanolone Propionate (1.0) | 250 ± 15 | 190 ± 14 | 220 ± 18 |

These are illustrative values to demonstrate the expected dose-dependent anabolic and androgenic effects of drostanolone propionate in a Hershberger-type assay.

Conclusion

Drostanolone acetate, through its active form drostanolone, is a potent agonist of the androgen receptor. Its in vivo effects are characterized by a strong binding affinity to the AR, leading to the stimulation of anabolic and androgenic pathways. The Hershberger bioassay provides a robust model for quantifying these effects by measuring the dose-dependent weight increases of the levator ani muscle, ventral prostate, and seminal vesicles. The lack of aromatization to estrogen further distinguishes its pharmacological profile. This technical guide provides a foundational understanding of drostanolone's in vivo interaction with the androgen receptor, which is critical for its evaluation in research and development settings.

References

- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 2. Drostanolone - Wikipedia [en.wikipedia.org]

- 3. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Drostanolone (HMDB0014996) [hmdb.ca]

An In-depth Technical Guide to Drostanolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and analytical characteristics of Drostanolone acetate, a synthetic anabolic-androgenic steroid. The information is intended for research, scientific, and drug development applications.

Core Molecular Data

This compound is a derivative of dihydrotestosterone (DHT). Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄O₃ | [1] |

| Molecular Weight | 346.5 g/mol |

Synthesis and Experimental Protocols

While detailed proprietary synthesis procedures are not publicly available, the synthesis of this compound generally involves the esterification of the 17β-hydroxyl group of Drostanolone with acetic anhydride. A general synthetic scheme for Drostanolone is available.[2]

Analytical Protocols

The detection and quantification of this compound and its metabolites are critical in research and anti-doping applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Steroid Profiling in Urine

This protocol provides a general framework for the analysis of anabolic steroids, including Drostanolone metabolites, in urine samples.

1. Sample Preparation:

- Hydrolysis: To a 16 mL urine sample, add 100 µL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture for several seconds and incubate at 55°C for one hour to cleave glucuronide conjugates.[3]

- Extraction: Allow the sample to cool to room temperature. Add 300 µL of carbonate buffer (pH 11) and 5 mL of n-pentane. Shake the mixture at 90 r.p.m. for 5 minutes. Freeze the aqueous layer in a cryogenic bath of ethanol at -30 to -35°C. Decant the organic (n-pentane) phase.[3]

- Derivatization: Dry the extracted organic phase under a stream of nitrogen at 45°C. To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride. Heat the mixture at 65°C for 30 minutes to form acetyl derivatives. Dry the sample again under nitrogen and reconstitute in 400 µL of methanol for GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 17MS with silphenylene siloxane).[3]

- Oven Temperature Program: Initial temperature of 60°C, ramp at 35°C/min to 160°C, then ramp at 10°C/min to 270°C and hold for 13.8 minutes, finally ramp at 35°C/min to 300°C and hold for 10 minutes.[3]

- Carrier Gas: Helium.[3]

- Mass Spectrometer: Operated in electron ionization (EI) full-scan mode from 50 to 400 amu.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification in Plasma

This protocol outlines a general procedure for the quantitative analysis of steroids in plasma, which can be adapted for this compound.

1. Sample Preparation:

- Protein Precipitation: To a plasma sample, add an internal standard and an organic solvent such as acetonitrile to precipitate proteins.

- Liquid-Liquid Extraction: Following protein precipitation, perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).

- Derivatization (if necessary): For certain steroids, derivatization may be required to enhance ionization efficiency and chromatographic separation.

- Reconstitution: After extraction and any derivatization steps, the sample is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reverse-phase column is typically used for steroid analysis.

- Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is hydrolyzed to its active form, Drostanolone. Drostanolone exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[4][5] The binding of Drostanolone to the AR initiates a cascade of events leading to changes in gene expression.

The androgen receptor signaling pathway is a complex process involving several key steps:

-

Ligand Binding: Drostanolone, being a potent androgen, binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR then forms a homodimer and translocates into the nucleus.[5]

-

DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Recruitment of Coactivators and Gene Transcription: The DNA-bound AR recruits various coactivator proteins, which in turn recruit RNA polymerase II and other components of the transcription machinery, leading to the transcription of androgen-responsive genes.

This signaling cascade ultimately results in the anabolic and androgenic effects associated with Drostanolone.

Visualizations

Experimental Workflow for GC-MS Analysis of Steroids in Urine

References

- 1. This compound | C22H34O3 | CID 155547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Drostanolone - Wikipedia [en.wikipedia.org]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Drostanolone Acetate: CAS Number and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a compound of significant interest in medicinal chemistry and pharmacology. While the free alcohol form, Drostanolone, is known, its esterified variants, such as Drostanolone propionate and Drostanolone enanthate, have been more commonly developed for therapeutic applications. This technical guide focuses on the chemical properties of Drostanolone and its esters, with a particular emphasis on the acetate variant. Due to the limited specific data available for Drostanolone acetate, information from its closely related analogues will be used to provide a comprehensive overview. This document will detail its chemical characteristics, signaling pathways, and relevant experimental protocols for its synthesis and analysis.

Chemical Properties

Drostanolone and its esters are characterized by their steroidal backbone. The addition of an ester group at the C17-beta position modifies the pharmacokinetic properties of the parent compound, primarily extending its half-life and duration of action. While a specific CAS number for this compound is not consistently reported in major chemical databases, its molecular formula is established as C22H34O3[1]. For comparative purposes, the properties of Drostanolone and the more extensively studied Drostanolone propionate are summarized below.

| Property | Drostanolone | Drostanolone Propionate | This compound |

| CAS Number | 58-19-5[2] | 521-12-0[3] | Not readily available |

| Molecular Formula | C20H32O2[2] | C23H36O3[3] | C22H34O3[1] |

| Molecular Weight | 304.47 g/mol [2] | 360.53 g/mol [3] | 346.50 g/mol |

| Melting Point | 149-153 °C | 114-120 °C | Not available |

| Boiling Point | Not available | 432.5 °C (estimated) | Not available |

| Solubility | Soluble in methanol, chloroform, and ether.[4] | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (2 mg/ml).[3] | Not available |

| IUPAC Name | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | (2α,5α,17β)-2-methyl-17-(1-oxopropoxy)-androstan-3-one[3] | (2α,5α,17β)-2-methyl-17-(acetyloxy)-androstan-3-one |

Signaling Pathway

Drostanolone, the active form of its esters, exerts its biological effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily. The signaling cascade is initiated by the binding of Drostanolone to the AR in the cytoplasm of target cells. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated Drostanolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from Drostanolone can be achieved through a standard esterification reaction. The following protocol is a logical adaptation based on the well-established esterification of similar steroidal alcohols.

Methodology:

-

Dissolution: Dissolve Drostanolone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Add acetic anhydride (1.5-2 equivalents) to the solution. The use of an excess of the anhydride drives the reaction to completion.

-

Catalyst (Optional): For less reactive alcohols or to increase the reaction rate, a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The analysis of Drostanolone and its esters is crucial for quality control, metabolic studies, and anti-doping applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

1. High-Performance Liquid Chromatography (HPLC) Analysis

-

Objective: To determine the purity and concentration of this compound in a sample.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared sample and a standard of known concentration onto the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be assessed by the peak area percentage, and the concentration can be quantified by comparing the peak area of the sample to that of the standard.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To confirm the identity of this compound and to detect it at low concentrations, often in biological matrices.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

Sample Preparation and Derivatization:

-

For analysis in biological fluids, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte.

-

To improve volatility and chromatographic performance, Drostanolone and its esters are often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

Chromatographic and Mass Spectrometric Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C held for 1 minute, then ramped to 300°C at 15°C/min.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a reference standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

-

Conclusion

This compound, as a derivative of Drostanolone, is expected to exhibit similar biological activities, mediated through the androgen receptor signaling pathway. This guide has provided a comprehensive overview of its chemical properties, drawing comparisons with the better-characterized Drostanolone and Drostanolone propionate. The detailed experimental protocols for its synthesis and analysis offer a practical framework for researchers in the field. The provided diagrams visually summarize the key molecular and experimental processes, adhering to the specified technical requirements. This information serves as a valuable resource for professionals engaged in the research and development of androgenic compounds.

References

Toxicological Profile of Drostanolone Acetate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized in clinical settings and, more frequently, for performance enhancement in athletic and bodybuilding communities. While its anabolic and androgenic effects are of primary interest to users, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safer therapeutic alternatives. This technical guide provides a comprehensive overview of the toxicological findings for drostanolone acetate in various animal models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Drostanolone is recognized as a non-aromatizable androgen, meaning it does not convert to estrogen, and it is not a 17α-alkylated steroid, which is often associated with a lower risk of hepatotoxicity compared to other oral AAS.[1] However, like all AAS, it is not devoid of potential adverse effects. This guide synthesizes the available preclinical data to present a detailed toxicological landscape of this compound.

Acute Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance after a single, high-dose administration. The median lethal dose (LD50) is a standard measure of acute toxicity.

Quantitative Data: Acute Toxicity

| Compound | Animal Model | Route of Administration | LD50 |

| Drostanolone Propionate | Mouse | Subcutaneous | > 2 g/kg |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure. These studies provide critical information on target organ toxicity and inform the no-observed-adverse-effect level (NOAEL).

Hepatic Effects

While drostanolone is not 17α-alkylated and is generally considered to have low hepatotoxicity, the potential for liver damage with high doses or prolonged use cannot be entirely dismissed.[1] Studies on other AAS have shown elevations in liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in rats, indicating potential hepatocellular damage.[2][3][4]

Experimental Protocol: Evaluation of Hepatotoxicity in Rats

A standardized protocol to assess hepatotoxicity in a rat model, adaptable for this compound, would typically involve the following steps:

-

Animals: Male and female Sprague-Dawley or Wistar rats, 8-10 weeks old.

-

Groups: A control group receiving the vehicle (e.g., corn oil), and at least three dose groups receiving low, medium, and high doses of this compound.

-

Administration: Intramuscular or subcutaneous injection, daily or several times a week, for a period of 28 to 90 days.

-

Parameters Monitored:

-

Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and mortality.

-

Body Weight and Food Consumption: Recorded weekly.

-

Clinical Pathology: Blood samples collected at termination for analysis of serum liver function markers (ALT, AST, ALP, gamma-glutamyl transferase (GGT), and total bilirubin).

-

Organ Weights: Liver weight is recorded at necropsy.

-

Histopathology: Liver tissues are preserved, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of cellular morphology, signs of inflammation, necrosis, and fibrosis.

-

Cardiovascular Effects

Cardiovascular complications are a significant concern with AAS use. Effects can include alterations in lipid profiles, direct myocardial injury, and an increased risk of thromboembolic events. Studies on other AAS, such as nandrolone decanoate, in rabbits have shown focal fibrosis and inflammatory infiltrations in cardiac tissue.[5]

Experimental Protocol: Evaluation of Cardiotoxicity in Rabbits

A representative protocol to investigate the cardiotoxic potential of this compound in a rabbit model would include:

-

Animals: Male New Zealand white rabbits.

-

Groups: A control group and at least two dose groups receiving different concentrations of this compound.

-

Administration: Intramuscular injections administered for a chronic duration (e.g., several months).

-

Parameters Monitored:

-

Electrocardiogram (ECG): Performed periodically to detect any abnormalities in cardiac rhythm or conduction.

-

Echocardiography: To assess cardiac structure and function, including ventricular dimensions and ejection fraction.

-

Serum Lipid Profile: Measurement of total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides. Some studies on AAS have shown adverse effects on lipid profiles.[6][7]

-

Histopathology: Heart tissue is examined for signs of hypertrophy, fibrosis, inflammation, and myocyte damage.

-

Renal Effects

The kidneys are another potential target for AAS-induced toxicity. While specific data for this compound is limited, studies with other AAS suggest the potential for renal damage. Monitoring renal function through biochemical markers is a standard component of toxicology studies.

Experimental Protocol: Evaluation of Nephrotoxicity in Rats

-

Animals and Dosing: As described in the hepatotoxicity protocol.

-

Parameters Monitored:

-

Clinical Pathology: Serum levels of blood urea nitrogen (BUN) and creatinine are measured to assess kidney function.

-

Urinalysis: Analysis of urine for protein, glucose, and other abnormalities.

-

Organ Weights: Kidney weights are recorded.

-

Histopathology: Kidney tissues are examined for signs of glomerular, tubular, and interstitial damage.

-

Reproductive and Developmental Toxicity

As an androgen, this compound can be expected to have significant effects on the reproductive system. OECD guidelines provide a framework for assessing these effects.[8][9][10][11]

Experimental Protocol: Reproductive/Developmental Toxicity Screening (Adapted from OECD Guideline 421) [9]

-

Animals: Male and female rats.

-

Dosing: Administration of this compound to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.[9]

-

Parameters Monitored:

-

Male Reproductive Endpoints:

-

Organ Weights: Testes, epididymides, and prostate gland weights are recorded.[12]

-

Spermatogenesis: Histopathological examination of the testes to evaluate sperm production.

-

Fertility Index: Mating success and ability to sire offspring.

-

-

Female Reproductive Endpoints:

-

Estrous Cyclicity: Monitored before and during the study.

-

Fertility and Gestation: Mating success, number of implantation sites, and gestation length.

-

Parturition and Lactation: Litter size, pup viability, and pup growth.

-

-

Developmental Endpoints in Offspring:

-

Anogenital Distance: Measured in pups to assess for masculinization or feminization.

-

Nipple Retention: Examined in male pups.

-

General Development and Viability: Monitored throughout the lactation period.

-

-

Studies on other androgens like testosterone propionate in pregnant rats have demonstrated the potential for masculinization of female offspring, including increased anogenital distance and the absence of nipples.[13]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for drostanolone is its agonistic activity at the androgen receptor (AR).[1] This interaction initiates a cascade of transcriptional events leading to its anabolic and androgenic effects.

The toxic effects of this compound are likely extensions of its pharmacological activity, particularly at supraphysiological doses. For instance, excessive androgen receptor stimulation can lead to adverse effects on reproductive organs, skin, and hair follicles.

Conclusion

The available toxicological data on this compound in animal models is limited, with a notable absence of comprehensive, publicly available studies that adhere to current regulatory guidelines. While its chemical structure suggests a lower potential for hepatotoxicity compared to 17α-alkylated AAS, the potential for adverse effects on the cardiovascular, renal, and reproductive systems warrants further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies to better characterize the toxicological profile of this compound and to inform on its potential risks to human health. Researchers and drug development professionals are encouraged to conduct further studies to fill the existing data gaps and to ensure a more complete understanding of the safety profile of this compound.

References

- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 2. High-dose testosterone supplementation disturbs liver pro-oxidant/antioxidant balance and function in adolescent male Wistar rats undergoing moderate-intensity endurance training - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. Cardiotoxicity in rabbits after long-term nandrolone decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Profile Changes Induced by Chronic Administration of Anabolic Androgenic Steroids and Taurine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. research.rutgers.edu [research.rutgers.edu]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Drostanolone Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of drostanolone and its metabolites. Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial in various fields, including clinical chemistry, toxicology, and anti-doping science.

Introduction

Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) is primarily metabolized through oxidation and reduction reactions, followed by conjugation with glucuronic acid or sulfate for excretion in urine. The detection of these metabolites is a key indicator of drostanolone administration. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these steroid metabolites due to its high sensitivity and specificity. Proper sample preparation, including enzymatic hydrolysis of conjugates and chemical derivatization, is essential for successful GC-MS analysis.

Metabolic Pathway of Drostanolone

Drostanolone is metabolized in the liver into several phase I and phase II metabolites. The primary metabolic transformations involve the reduction of the 3-keto group and oxidation at various positions on the steroid backbone. These metabolites are then conjugated to form glucuronides and sulfates, which are more water-soluble and readily excreted.

Experimental Protocols

The following protocols describe the complete workflow for the GC-MS analysis of drostanolone metabolites in urine, from sample collection to data acquisition.

Materials and Reagents

-

Drostanolone and its metabolite standards

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Methyl tert-butyl ether (MTBE)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH₄I)

-

Dithioerythritol (DTE)

-

Internal Standard (e.g., Testosterone-d3)

-

Anhydrous sodium sulfate

-

Methanol, HPLC grade

-

Water, HPLC grade

Sample Preparation

The sample preparation process involves the enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction and derivatization.

Protocol:

-

Sample Collection: Collect a mid-stream urine sample.

-

Internal Standard Addition: To a 2 mL aliquot of urine, add an appropriate amount of the internal standard solution.

-

Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate in a water bath at 50°C for 1 hour to cleave the glucuronide conjugates.

-

Extraction: After cooling to room temperature, add 5 mL of MTBE. Vortex for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Separation: Transfer the upper organic layer to a new tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dry residue, add 100 µL of the derivatizing agent (MSTFA/NH₄I/DTE, 1000:2:4, v/w/w). Cap the vial tightly and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

GC-MS Instrumentation and Conditions

The analysis of the derivatized samples is performed using a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 180°C, hold for 2 min, ramp to 240°C at 3°C/min, then to 310°C at 30°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Mass Range (Full Scan) | 50-650 amu |

Data Presentation

The identification of drostanolone metabolites is based on their retention times and the presence of characteristic ions in their mass spectra. The following table summarizes the expected quantitative data for the major metabolites of drostanolone after TMS derivatization.

Table 2: GC-MS Data for TMS-Derivatized Drostanolone Metabolites

| Metabolite | Retention Time (min, approx.) | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |

| Drostanolone-TMS | 18.5 | 376 | 361, 286, 271 |

| 2α-methyl-5α-androstan-3α-ol-17-one-TMS | 19.2 | 448 | 433, 358, 268, 143 |

| 2α-methyl-5α-androstan-3β-ol-17-one-TMS | 19.8 | 448 | 433, 358, 268, 143 |

| 2α-methyl-5α-androstane-3,17-dione-diTMS | 20.5 | 446 | 431, 356, 267 |

Note: Retention times are approximate and may vary depending on the specific GC column and conditions. Fragment ions are proposed based on typical steroid fragmentation patterns.

Conclusion

The protocols and data presented provide a comprehensive guide for the GC-MS analysis of drostanolone metabolites. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately identify and quantify these compounds in biological samples. The use of appropriate internal standards and quality control measures is crucial for obtaining reliable and reproducible results. Further research may focus on the identification of novel long-term metabolites to extend the window of detection for drostanolone administration.

High-Performance Liquid Chromatography (HPLC) Method for the Purity Determination of Drostanolone Acetate

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential related substances in Drostanolone Acetate. The described methodology is crucial for quality control in research, development, and manufacturing of this anabolic steroid.

Introduction

This compound is a synthetic derivative of dihydrotestosterone. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products. This application note provides a comprehensive protocol for a robust reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. The separation of impurities is achieved by optimizing the mobile phase composition and gradient. Detection is performed using a UV detector, as the chromophore in the this compound molecule allows for sensitive detection at a specific wavelength.

Materials and Reagents

-

This compound Reference Standard: USP or equivalent, with known purity.

-

This compound Sample: The batch to be tested.

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

-

Methanol: HPLC grade (for sample preparation).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 80% B20-25 min: 80% B25.1-30 min: 60% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Experimental Protocol

5.1. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh about 10 mg of this compound Reference Standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

This stock solution has a concentration of 100 µg/mL.

5.2. Sample Solution Preparation (100 µg/mL)

-

Accurately weigh about 10 mg of the this compound sample.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

5.3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified.

-

Inject the Standard Solution five times.

-

The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: Not more than 2.0.

-

Theoretical Plates: Not less than 2000.

-

Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

-

5.4. Analysis Procedure

-

Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.

-

Inject the Standard Solution and the Sample Solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

Data Presentation and Calculations

The purity of the this compound sample is calculated by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard.

Purity (%) = (AreaSample / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x PurityStandard

Where:

-

AreaSample: Peak area of this compound in the sample solution.

-

AreaStandard: Average peak area of this compound in the standard solution.

-

ConcentrationStandard: Concentration of the standard solution (µg/mL).

-

ConcentrationSample: Concentration of the sample solution (µg/mL).

-

PurityStandard: Purity of the reference standard (%).

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 12.52 | 1854321 | 1.15 | 5620 |

| 2 | 12.51 | 1860123 | 1.16 | 5590 |

| 3 | 12.53 | 1858765 | 1.14 | 5650 |

| 4 | 12.52 | 1855432 | 1.15 | 5610 |

| 5 | 12.51 | 1861009 | 1.16 | 5580 |

| Mean | 12.52 | 1857930 | 1.15 | 5610 |

| %RSD | 0.07% | 0.15% | - | - |

Table 2: Sample Purity Analysis

| Sample ID | Retention Time (min) | Peak Area | Calculated Purity (%) |

| Sample 1 | 12.53 | 1845678 | 99.34 |

| Sample 2 | 12.52 | 1846012 | 99.36 |

Visualization of Experimental Workflow

Caption: Workflow for HPLC Purity Analysis of this compound.

This detailed protocol provides a robust starting point for the quality assessment of this compound. Method validation according to ICH guidelines (including specificity, linearity, accuracy, precision, and robustness) is recommended before implementation in a regulated environment.

Application Notes and Protocols for Cell-Based Assays to Determine Drostanolone Acetate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] It is known for its moderate anabolic and weak androgenic effects.[2] The primary mechanism of action for drostanolone is its function as an agonist for the androgen receptor (AR).[2][3] Upon binding, the drostanolone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a cascade of genetic changes that lead to increased protein synthesis and decreased amino acid breakdown.[2] These application notes provide detailed protocols for two common cell-based assays to characterize the activity of this compound: an Androgen Receptor (AR) Reporter Assay and an AR Nuclear Translocation Assay.

Mechanism of Action: Androgen Receptor Signaling Pathway

Drostanolone, as a DHT derivative, binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and the transcriptional machinery, leading to the transcription of genes involved in various cellular processes, including cell growth, proliferation, and differentiation.

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes the key parameters for this compound in relation to androgen receptor activity.

| Parameter | Value | Reference Compound | Cell Line | Assay Type |

| Relative Binding Affinity (RBA) to AR | 39% | Dihydrotestosterone (DHT) | Not Specified | Competitive Binding Assay |

| Anabolic:Androgenic Ratio | 1:3 - 1:4 | Testosterone (1:1) | In vivo (rodent models) | Not Applicable |

Experimental Protocols

Androgen Receptor (AR) Reporter Assay

This assay quantifies the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene under the control of an androgen-responsive promoter.

Workflow:

Caption: AR Reporter Assay Experimental Workflow.

Materials:

-

Cell Line: LNCaP (human prostate adenocarcinoma cells, ATCC CRL-1740) or a stable cell line expressing human AR and an ARE-driven reporter.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by an androgen response element (ARE) promoter (e.g., pGL4.36[luc2P/ARE/Hygro]).

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Test Compound: this compound (dissolved in DMSO).

-

Positive Control: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

-

Negative Control: Vehicle (DMSO).

-

Luciferase Assay System: Commercially available kit (e.g., Promega Luciferase Assay System).

-

Apparatus: 96-well white, clear-bottom tissue culture plates, luminometer.

Protocol:

-

Cell Seeding:

-

One day prior to transfection, seed LNCaP cells in 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Transfection:

-

On the day of transfection, transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (DHT or R1881) in serum-free medium. A typical concentration range for this compound would be from 10^-12 M to 10^-6 M.

-

Remove the transfection medium and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO).

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and perform the luciferase assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Androgen Receptor (AR) Nuclear Translocation Assay

This imaging-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand binding.

Workflow:

References

Protocol for Drostanolone Acetate Administration in Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), and its esterified form, drostanolone propionate, have been a subject of interest in preclinical research due to their anabolic and anti-estrogenic properties.[1] This document provides detailed application notes and standardized protocols for the administration of drostanolone acetate (often used interchangeably with drostanolone propionate in research contexts) in rodent models, specifically rats and mice. The aim is to facilitate reproducible and reliable experimental outcomes in studies investigating the physiological and pathological effects of this compound.

Drostanolone propionate is known to be an agonist of the androgen receptor (AR), mediating its effects through the activation of this receptor.[1][2] This interaction leads to a cascade of genetic changes that promote protein synthesis and anabolism while decreasing catabolism.[1] Unlike some other AAS, drostanolone is not a substrate for the aromatase enzyme, meaning it does not convert into estrogenic metabolites.[2]

Data Presentation: Quantitative Effects of Androgen Administration in Rodents